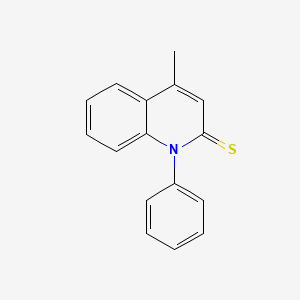

4-Methyl-1-phenyl-2(1H)-quinolinethione

Description

Contextualization within Quinoline (B57606) and Quinolinethione Chemistry

Quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This "privileged scaffold" is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. nih.gov Quinoline derivatives are noted for their extensive range of biological activities, including antimalarial, antibacterial, and anticancer properties. nih.gov

Quinolinethiones are a specific subclass of quinoline derivatives, closely related to the more common quinolinones. They are characterized by the presence of a thiocarbonyl (C=S) group in the quinoline ring system, typically at the 2- or 4-position. The compound 4-Methyl-1-phenyl-2(1H)-quinolinethione is a quinolin-2-thione, meaning the thiocarbonyl group is at the C2 position. The replacement of a carbonyl oxygen atom with a sulfur atom is a key strategy in drug design known as bioisosteric replacement, which can significantly alter a molecule's physicochemical properties and biological activity. u-tokyo.ac.jpmdpi.com

Overview of Structural Features and Core Chemical Significance

The chemical identity of this compound is precisely defined by its name, which indicates a quinoline core with three specific substituents that dictate its three-dimensional shape, reactivity, and potential interactions with other molecules.

Key Structural Elements:

Quinoline Core: Provides the fundamental bicyclic aromatic framework.

4-Methyl Group: A methyl substituent at position 4 of the quinoline ring.

1-Phenyl Group: A phenyl ring attached to the nitrogen atom (position 1) of the quinoline system. This substituent significantly impacts the molecule's conformation. In the closely related oxygen analogue, 4-Methyl-1-phenylquinolin-2(1H)-one, the dihedral angle between the quinolinone and phenyl ring planes is approximately 87.15°, indicating a nearly perpendicular arrangement. researchgate.net This sterically demanding conformation can influence how the molecule fits into biological receptors or enzyme active sites.

2(1H)-quinolinethione: This designates a thiocarbonyl group (C=S) at position 2. The "(1H)" indicates that the nitrogen at position 1 bears a hydrogen atom in the unsubstituted parent compound, but here it is replaced by the phenyl group.

The core chemical significance of this compound lies in the interplay of these features. The thiocarbonyl group is of particular interest. As a bioisostere of the carbonyl group, its presence can lead to altered lipophilicity, electronic character, and hydrogen bonding capacity compared to its oxygen analogue. mdpi.com Thionation can also introduce unique chemical reactivity and shift the molecule's absorption of light to longer wavelengths. mdpi.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NS |

| Monoisotopic Mass | 251.077 g/mol |

| Predicted XlogP | 3.6 |

| IUPAC Name | 4-methyl-1-phenylquinoline-2-thione |

Data sourced from PubChem CID 4379272. uni.lu

Historical Development and Evolution of Related Quinoline/Quinolinethione Research

The scientific journey leading to compounds like this compound is built upon nearly two centuries of research in quinoline chemistry.

The history of quinoline research began with its isolation from natural sources. The most famous early example is the alkaloid quinine, extracted from the bark of the Cinchona tree, which became a crucial treatment for malaria. The parent compound, quinoline, was first extracted from coal tar in 1834. The development of robust synthetic methods was critical to the expansion of quinoline chemistry. Classical named reactions, such as the Skraup synthesis and the Conrad-Limpach cyclocondensation, enabled chemists to construct the quinoline ring system from simpler aniline (B41778) precursors. nih.gov

Research into quinolinones (the oxygen analogues of quinolinethiones) followed, driven by the discovery of their own unique biological activities. nih.gov The synthesis of the direct oxygen analogue of the title compound, 4-Methyl-1-phenylquinolin-2(1H)-one, has been reported and its crystal structure elucidated. researchgate.net The logical next step in chemical synthesis is the conversion of such quinolinones into their corresponding quinolinethiones. This is a well-established chemical transformation, often accomplished using thionating agents like Lawesson's reagent, which efficiently replaces a carbonyl oxygen with sulfur. mdpi.com While the specific historical timeline for this compound is not extensively documented, its existence is a rational outcome of the systematic evolution of synthetic organic chemistry.

Table 2: Key Milestones in Quinoline Research

| Year/Period | Milestone | Significance |

|---|---|---|

| 1820 | Isolation of Quinine | First major therapeutic use of a quinoline alkaloid. |

| 1834 | Isolation of Quinoline | First extraction of the parent scaffold from coal tar. |

| 1880 | Skraup Synthesis | Development of a foundational method for quinoline synthesis. |

| 1940s | Development of Chloroquine | Landmark synthetic quinoline antimalarial drug. |

Current Research Landscape and Future Trajectories for this compound

While specific published research focusing exclusively on this compound is limited, its potential can be inferred from the intense and ongoing research into structurally related compounds. The current landscape is characterized by the synthesis of novel quinoline derivatives and their evaluation for a wide array of applications.

Current Research Landscape: The contemporary study of quinoline derivatives is heavily focused on medicinal chemistry. Scientists actively synthesize libraries of substituted quinolines, quinolinones, and quinolinethiones to screen for biological activity against various diseases. nih.govderpharmachemica.com The core scaffold is seen as a template that can be decorated with different functional groups to fine-tune its properties and achieve selectivity for specific biological targets.

Future Trajectories: The future research path for this compound is likely to follow several key directions:

Systematic Biological Screening: A primary trajectory would involve the formal synthesis and comprehensive screening of the compound for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Its activity would be benchmarked against its oxygen analogue to establish a clear structure-activity relationship.

Bioisosteric and Mechanistic Studies: The compound is an ideal candidate for studies probing the effect of the thiocarbonyl group on biological activity. Comparing its performance with 4-Methyl-1-phenylquinolin-2(1H)-one could provide valuable insights into the mechanism of action and the importance of the sulfur atom for target binding or cellular uptake. mdpi.comnih.gov

Materials Science Applications: The introduction of a thiocarbonyl group can alter the photophysical properties of a molecule. mdpi.com Future investigations could explore the potential of this compound and its derivatives as fluorescent probes, sensors, or components in organic electronic materials, an area where other quinoline-based dyes have found use. researchgate.net

Synthetic Intermediate: The compound's functional groups could be leveraged for further chemical transformations, making it a valuable building block for the synthesis of more complex, fused heterocyclic systems with novel properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2540-29-6 |

|---|---|

Molecular Formula |

C16H13NS |

Molecular Weight |

251.3 g/mol |

IUPAC Name |

4-methyl-1-phenylquinoline-2-thione |

InChI |

InChI=1S/C16H13NS/c1-12-11-16(18)17(13-7-3-2-4-8-13)15-10-6-5-9-14(12)15/h2-11H,1H3 |

InChI Key |

JEONDQRCXYJENE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=S)N(C2=CC=CC=C12)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methyl 1 Phenyl 2 1h Quinolinethione and Its Derivatives

Strategic Approaches to the 2(1H)-Quinolinethione Scaffold

Traditional synthetic routes to the 2(1H)-quinolinethione scaffold are well-established, typically involving a two-step process: the formation of the corresponding 2(1H)-quinolinone followed by a thionation reaction. Direct cyclization to form the thione is less common but conceptually feasible.

Cyclization Reactions (e.g., Modified Knorr Quinoline (B57606) Synthesis for Thiones)

The Knorr quinoline synthesis, first described in 1886, is a cornerstone in the synthesis of 2-hydroxyquinolines, which exist in tautomeric equilibrium with 2(1H)-quinolinones. wikipedia.org This intramolecular cyclization of β-ketoanilides under acidic conditions is a primary method for producing the precursor required for 4-methyl-1-phenyl-2(1H)-quinolinethione. wikipedia.org The synthesis of the precursor, 4-methyl-1-phenyl-2(1H)-quinolinone, is a critical first step.

The general approach involves the reaction of an aniline (B41778) with a β-ketoester. For the synthesis of 4-methyl-1-phenyl-2(1H)-quinolinone, N-phenylacetoacetamide would be the key intermediate. This intermediate can be prepared by the acylation of aniline with diketene (B1670635) or by the reaction of aniline with ethyl acetoacetate. The subsequent cyclization of N-phenylacetoacetamide is typically promoted by a strong acid such as sulfuric acid or polyphosphoric acid (PPA). wikipedia.orgmdpi.com

While a direct "Modified Knorr Quinoline Synthesis for Thiones" is not a standard named reaction, the principle can be applied in a tandem or one-pot fashion where the initially formed quinolinone is subjected to in-situ thionation. However, the more prevalent and controlled method involves the isolation of the 2(1H)-quinolinone before proceeding to the thionation step.

Another relevant classical method is the Conrad-Limpach-Knorr synthesis, which involves the condensation of anilines with β-ketoesters to form 4-hydroxyquinolines (4-quinolinones) or 2-hydroxyquinolines (2-quinolinones), depending on the reaction conditions. wikipedia.orgjptcp.comquimicaorganica.org At higher temperatures, the reaction favors the formation of the 2-quinolone isomer, which serves as the direct precursor for the target thione. wikipedia.org

Thiation Reactions from 2(1H)-Quinolinones (e.g., utilizing Lawesson's Reagent, P2S5)

The conversion of the carbonyl group of a 2(1H)-quinolinone to a thiocarbonyl group is a direct and widely used method for the synthesis of 2(1H)-quinolinethiones. This transformation is typically achieved using sulfur-transfer reagents, with Lawesson's reagent and phosphorus pentasulfide (P2S5) being the most common.

Lawesson's Reagent (LR) , 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a mild and effective thionating agent for a variety of carbonyl compounds, including amides and lactams. nih.govorganic-chemistry.org The reaction mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide, which then reacts with the carbonyl group. nih.gov The thionation of quinolinones to the corresponding quinolinethiones has been successfully carried out using this reagent. researchgate.net

Phosphorus Pentasulfide (P2S5) is another classical reagent for thionation. It is generally more reactive than Lawesson's reagent and may require higher reaction temperatures. scholaris.ca However, its use can sometimes lead to lower yields and the formation of byproducts in the thionation of quinolinones.

The following table summarizes typical conditions for the thionation of quinolinone derivatives.

Table 1: Thiation of 2(1H)-Quinolinone Derivatives

| Thionating Agent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Lawesson's Reagent | 3-vinyl-quinoline-2(1H)-ones | THF | Reflux | N/A | N/A | researchgate.net |

| P2S5 | 3-alkylquinoxalin-2(1H)-one | Pyridine (B92270) | Reflux | N/A | N/A | nih.gov |

| Lawesson's Reagent | Pheophorbide a | Toluene | 110 | 24 | 36 | nih.gov |

| Lawesson's Reagent | Pyropheophorbide a | Toluene | 110 | 24 | 39 | nih.gov |

Nucleophilic Substitution Pathways to 4-Substituted Quinolinethiones

The introduction of substituents at the 4-position of the quinolinethione scaffold can be achieved through nucleophilic substitution reactions on a suitably functionalized precursor. A common strategy involves the synthesis of a 4-halo-2(1H)-quinolinone, followed by thionation and subsequent nucleophilic displacement of the halide.

For instance, a 4-chloro-2(1H)-quinolinone can be synthesized and then converted to the corresponding 4-chloro-2(1H)-quinolinethione. The chlorine atom at the 4-position is then susceptible to attack by various nucleophiles, allowing for the introduction of a wide range of functional groups. This approach provides a versatile route to 4-substituted quinolinethione derivatives.

Modern Synthetic Innovations and Methodological Advancements

Recent advances in synthetic organic chemistry have led to the development of more efficient, sustainable, and versatile methods for the synthesis of heterocyclic compounds, including quinolinethiones. These innovations often involve the use of catalysts and alternative energy sources.

Organocatalytic and Transition Metal-Catalyzed Syntheses

While the direct organocatalytic or transition-metal-catalyzed synthesis of 2(1H)-quinolinethiones is an emerging area, the synthesis of the quinoline and quinolinone core through these methods is well-established. These modern approaches offer advantages in terms of milder reaction conditions, higher efficiency, and greater functional group tolerance.

Organocatalysis has been employed for the asymmetric synthesis of complex quinoline derivatives. nih.gov For instance, acid-catalyzed two-component synthesis of quinazolinones has been reported, demonstrating the potential of organocatalysis in the formation of related heterocyclic systems. nih.gov These methodologies could potentially be adapted for the synthesis of quinolinone precursors.

Transition-metal catalysis has been extensively reviewed for the synthesis of quinolines and their derivatives. ias.ac.inresearchgate.net Metals such as palladium, copper, iron, and rhodium have been used to catalyze various C-C and C-N bond-forming reactions to construct the quinoline scaffold. ias.ac.innih.govresearchgate.net For example, copper-catalyzed oxidative cyclization and palladium-catalyzed domino reactions have been developed for the synthesis of substituted quinolines. ias.ac.in These methods provide access to a diverse range of quinolinone precursors that can be subsequently thionated.

Microwave-Assisted and Solvent-Free Synthetic Techniques

The use of microwave irradiation and solvent-free reaction conditions represents a significant step towards greener and more efficient chemical synthesis.

Microwave-assisted synthesis has been shown to dramatically reduce reaction times and, in some cases, improve yields for the synthesis of quinoline derivatives and the thionation of lactams. researchgate.netnih.gov The synthesis of quinolinones from aromatic amines and malonic acid under microwave irradiation has been reported. jptcp.com Furthermore, the thionation of quinolones using Lawesson's reagent has been successfully performed under microwave irradiation, offering a rapid and efficient route to quinolinethiones. researchgate.net Microwave-assisted organic synthesis (MAOS) relies on the efficient heating of polar molecules in the reaction mixture, leading to accelerated reaction rates. frontiersin.org

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures in a single synthetic operation. While a direct multicomponent synthesis for this compound is not extensively documented, MCRs are widely employed for the synthesis of the broader quinoline family. For instance, a one-pot synthesis of 4-methyl-2-(4-substituted phenyl)quinoline derivatives has been achieved through the reaction of aniline, substituted benzaldehydes, and acetone (B3395972) under microwave irradiation in the presence of hydrochloric acid. derpharmachemica.com This highlights the potential for developing a similar convergent strategy for the direct synthesis of the target thione, possibly by incorporating a sulfur-containing component.

The general principle of such a reaction would involve the condensation of an aniline derivative, a 1,3-dicarbonyl compound (or its equivalent), and a third component that would ultimately form the C-2 position of the quinoline ring. For the direct synthesis of the thione, a thiocarbonyl-containing reactant could potentially be employed.

Synthesis of this compound Analogues and Substituted Derivatives

The biological activity and physical properties of the this compound scaffold can be finely tuned by introducing various substituents on both the N-phenyl ring and the quinoline core.

Strategies for N-Phenyl Ring Modifications

Modifications of the N-phenyl ring are crucial for structure-activity relationship (SAR) studies. One of the prominent methods for N-arylation of related heterocyclic systems is the Chan-Lam cross-coupling reaction. nih.gov This copper-catalyzed reaction typically involves the coupling of an N-H bond with an aryl boronic acid. In the context of quinolin-2(1H)-ones, this method has been successfully applied to introduce a variety of substituted aryl groups at the nitrogen atom. nih.gov It is conceivable that this methodology could be adapted for the N-arylation of a pre-formed 4-methyl-2(1H)-quinolinethione or for the synthesis of a library of N-aryl quinolinethiones from a common precursor.

The synthesis of various 4-methyl-2-(4-substituted phenyl)quinoline derivatives demonstrates the feasibility of incorporating substituted phenyl rings into the quinoline system from the outset of the synthesis. derpharmachemica.com

Methodologies for Quinoline Ring Substitutions (e.g., at C-4, C-8)

Functionalization of the quinoline ring itself offers another avenue for creating diverse analogues. Nucleophilic substitution reactions on halo-substituted quinolinethiones are a viable strategy. For the related compound, 4-chloro-8-methylquinolin-2(1H)-thione, the 4-chloro group can be displaced by various nucleophiles. mdpi.com For example, reaction with thiols such as ethanethiol, butanethiol, or thiophenol in the presence of a base leads to the corresponding 4-alkyl(or phenyl)thio derivatives. mdpi.com Similarly, treatment with sodium azide (B81097) furnishes the 4-azido derivative, and reaction with hydrazine (B178648) yields the 4-hydrazino compound. mdpi.com

These examples, while on a slightly different scaffold (8-methyl instead of 1-phenyl), strongly suggest that a similar reactivity pattern could be expected for a 4-chloro-1-phenyl-2(1H)-quinolinethione, providing access to a range of C-4 substituted analogues.

Direct electrophilic substitution on the quinoline ring is another potential route for introducing substituents. The electron-rich nature of the quinoline system, modulated by the existing substituents, would direct incoming electrophiles to specific positions. However, the regioselectivity of such reactions would need to be carefully controlled.

Development of Chiral Derivatives

The introduction of chirality into the this compound structure can be of significant interest for applications in asymmetric catalysis and for investigating stereospecific biological interactions. Currently, there is a lack of specific reports on the synthesis of chiral derivatives of this particular compound.

However, general strategies for inducing chirality in quinoline derivatives can be envisioned. One approach could involve the use of a chiral starting material in a multicomponent reaction. For example, a chiral amine or a chiral β-ketoester could be employed in a modified quinoline synthesis.

Another strategy could involve the asymmetric functionalization of a pre-existing prochiral quinolinethione derivative. For instance, if a suitable prochiral center is present, asymmetric catalysis could be used to introduce a new stereocenter. The development of chiral derivatives of this compound remains an open area for future research.

Data Tables

Table 1: Examples of Nucleophilic Substitution Reactions on a Related Quinolinethione Scaffold

| Starting Material | Reagent | Product | Reference |

| 4-chloro-8-methylquinolin-2(1H)-thione | Ethanethiol, Sodium Ethoxide | 4-(Ethylthio)-8-methylquinolin-2(1H)-thione | mdpi.com |

| 4-chloro-8-methylquinolin-2(1H)-thione | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-thione | mdpi.com |

| 4-chloro-8-methylquinolin-2(1H)-thione | Hydrazine Hydrate | 4-Hydrazino-8-methylquinolin-2(1H)-thione | mdpi.com |

Note: The reactions in this table were performed on 4-chloro-8-methylquinolin-2(1H)-thione, a structurally related analogue to the subject of this article.

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 1 Phenyl 2 1h Quinolinethione

Nucleophilic Reactions at the Thiocarbonyl and Other Electrophilic Centers

The thiocarbonyl group (C=S) at the 2-position of the quinoline (B57606) ring is a key site for nucleophilic attack. The carbon atom of this group is electrophilic due to the polarization of the C=S double bond. Additionally, the quinoline ring system itself can be susceptible to nucleophilic attack under certain conditions.

Reactions with Amines and Hydrazines

The reaction of 4-Methyl-1-phenyl-2(1H)-quinolinethione with primary and secondary amines, as well as hydrazines, is anticipated to proceed at the electrophilic thiocarbonyl carbon. This type of reaction is characteristic of thioamides and related thiocarbonyl compounds. The lone pair of electrons on the nitrogen atom of the amine or hydrazine (B178648) acts as the nucleophile, attacking the C-2 carbon of the quinolinethione.

| Nucleophile | Expected Product | Reaction Type |

| Primary Amine (R-NH₂) | 2-(R-imino)-4-methyl-1-phenyl-1,2-dihydroquinoline | Nucleophilic Substitution |

| Secondary Amine (R₂NH) | 2-(R₂N)-4-methyl-1-phenylquinoline (after tautomerization) | Nucleophilic Substitution |

| Hydrazine (H₂NNH₂) | 2-hydrazono-4-methyl-1-phenyl-1,2-dihydroquinoline | Nucleophilic Substitution |

| Phenylhydrazine (PhNHNH₂) | 4-methyl-1-phenyl-2-(2-phenylhydrazono)-1,2-dihydroquinoline | Nucleophilic Substitution |

Reactions with Carbon Nucleophiles

Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithium compounds) and cyanide ions, are expected to react with the electrophilic thiocarbonyl carbon of this compound.

The addition of a Grignard reagent (R-MgX) to the C=S bond would form a new carbon-carbon bond at the 2-position. The initial product would be a magnesium thiolate salt, which upon acidic workup would yield the corresponding 2-alkyl- or 2-aryl-2-mercapto-quinoline derivative. These products may exist in equilibrium with their tautomeric thione forms.

Similarly, the cyanide ion (CN⁻) can act as a nucleophile, attacking the thiocarbonyl carbon to form a cyanohydrin-like adduct. The stability and further reactivity of this adduct would depend on the reaction conditions.

| Carbon Nucleophile | Intermediate | Final Product (after workup) |

| Grignard Reagent (R-MgX) | Magnesium thiolate | 2-Alkyl/Aryl-2-mercapto-4-methyl-1-phenyl-1,2-dihydroquinoline |

| Organolithium (R-Li) | Lithium thiolate | 2-Alkyl/Aryl-2-mercapto-4-methyl-1-phenyl-1,2-dihydroquinoline |

| Cyanide (NaCN/KCN) | Thiolate adduct | 2-Cyano-2-mercapto-4-methyl-1-phenyl-1,2-dihydroquinoline |

Sulfur-Centered Reactivity

The sulfur atom of the thiocarbonyl group is nucleophilic and can react with electrophiles. This is a common reaction pathway for thiocarbonyl compounds, leading to S-functionalized products. The compound exists in tautomeric equilibrium between the thione form and the thiol form (4-methyl-1-phenylquinoline-2-thiol). Alkylation and acylation can occur on the sulfur atom of the thiol tautomer.

This S-alkylation is typically achieved by treating the quinolinethione with an alkyl halide in the presence of a base. The base deprotonates the thiol tautomer to form a more nucleophilic thiolate anion, which then displaces the halide from the alkylating agent. This results in the formation of a 2-(alkylthio)-4-methyl-1-phenylquinoline.

| Electrophile | Reagent Example | Product |

| Alkyl Halide | Methyl iodide (CH₃I) | 4-Methyl-2-(methylthio)-1-phenylquinoline |

| Acyl Halide | Acetyl chloride (CH₃COCl) | S-(4-Methyl-1-phenylquinolin-2-yl) ethanethioate |

Electrophilic Reactions and Functionalization

Electrophilic substitution reactions on the this compound molecule are expected to occur on the electron-rich carbocyclic ring of the quinoline system or on the N-phenyl ring. The pyridine (B92270) ring of the quinoline nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom.

Halogenation and Nitration Studies

The introduction of halogen atoms or a nitro group onto the aromatic rings of this compound would proceed via electrophilic aromatic substitution. For the quinoline ring system, electrophilic attack typically occurs at the C-5 and C-8 positions of the carbocyclic ring, as these positions are most activated. stackexchange.com The presence of the methyl group at C-4 and the phenyl group at N-1 will influence the electron distribution and may affect the regioselectivity of the substitution.

Halogenation can be achieved using standard halogenating agents such as N-halosuccinimides (NCS, NBS, NIS). rsc.org Nitration is typically carried out with a mixture of concentrated nitric acid and sulfuric acid. stackexchange.comacs.org The reaction conditions would need to be carefully controlled to avoid oxidation of the sulfur atom.

| Reaction | Reagent | Expected Major Products |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Chloro-4-methyl-1-phenyl-2(1H)-quinolinethione and 8-Chloro-4-methyl-1-phenyl-2(1H)-quinolinethione |

| Bromination | N-Bromosuccinimide (NBS) | 5-Bromo-4-methyl-1-phenyl-2(1H)-quinolinethione and 8-Bromo-4-methyl-1-phenyl-2(1H)-quinolinethione |

| Nitration | HNO₃/H₂SO₄ | 4-Methyl-5-nitro-1-phenyl-2(1H)-quinolinethione and 4-Methyl-8-nitro-1-phenyl-2(1H)-quinolinethione |

Alkylation and Acylation Reactions

While the sulfur atom is the primary site for alkylation and acylation under basic conditions (as discussed in 3.1.3), reactions at other positions are also possible. Friedel-Crafts type alkylation and acylation reactions would be expected to occur on the more electron-rich carbocyclic ring of the quinoline nucleus or the N-phenyl ring.

Under Friedel-Crafts conditions (e.g., an alkyl or acyl halide with a Lewis acid catalyst like AlCl₃), substitution would likely be directed to the 5- and 8-positions of the quinoline ring. The N-phenyl group could also undergo substitution, primarily at the para-position, depending on the reaction conditions and the relative activation of the two aromatic systems. It is also possible for N-acylation to occur under certain conditions, though this is generally less favorable for N-aryl systems where the nitrogen lone pair is delocalized. reddit.com

| Reaction Type | Reagent Example | Potential Products |

| Friedel-Crafts Alkylation | t-Butyl chloride / AlCl₃ | 5-tert-Butyl-4-methyl-1-phenyl-2(1H)-quinolinethione and 8-tert-Butyl-4-methyl-1-phenyl-2(1H)-quinolinethione |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | 5-Acetyl-4-methyl-1-phenyl-2(1H)-quinolinethione and 8-Acetyl-4-methyl-1-phenyl-2(1H)-quinolinethione |

Oxidation and Reduction Chemistry

The specific oxidation and reduction chemistry of this compound is not extensively documented in publicly available scientific literature. Generally, thiocarbonyl compounds can undergo oxidation at the sulfur atom to form sulfines (S-oxides) and subsequently sulfenes (S,S-dioxides) under controlled conditions with oxidizing agents like peroxy acids. However, these species are often highly reactive and can lead to a mixture of products.

Reduction of the thiocarbonyl group is also a plausible transformation, potentially leading to the corresponding 4-methyl-1-phenyl-1,2-dihydroquinoline via hydrogenation, which would saturate the C=S bond. More strenuous reduction conditions could potentially affect the quinoline ring system itself. Without specific studies on this molecule, any discussion of reaction pathways or products remains speculative.

Cycloaddition and Condensation Reactions Involving the Quinolinethione Moiety

The thiocarbonyl group within the quinolinethione moiety is an active participant in both cycloaddition and condensation reactions, serving as a key building block for the construction of fused heterocyclic systems.

One of the most significant condensation reactions is the formation of fused thiazole (B1198619) rings. The sulfur atom of the quinolinethione acts as a potent nucleophile, readily reacting with bifunctional electrophiles like α-haloketones. For instance, the reaction with α-haloketones such as phenacyl bromide proceeds via an initial S-alkylation to form a 2-(2-oxo-2-phenylethylthio)quinolinium intermediate. This is followed by an intramolecular cyclization, where the enolizable proton of the methylene (B1212753) group adjacent to the ketone is removed, and the resulting carbanion attacks the C4 position of the quinoline ring, leading, after dehydration, to the formation of a fused thiazolo[3,2-a]quinolinium salt. researchgate.netnih.govwikipedia.org This reaction is a powerful method for creating complex, polycyclic aromatic systems.

The thiocarbonyl C=S double bond can also participate in various cycloaddition reactions, acting as a reactive dipolarophile or dienophile. researchgate.netnih.gov

[3+2] Cycloadditions: Thiocarbonyl compounds are known to be excellent partners in [3+2] cycloaddition reactions with 1,3-dipoles. researchgate.netacs.org For example, they can react with in-situ generated thiocarbonyl ylides to form five-membered sulfur-containing heterocycles. uzh.ch While specific examples utilizing this compound are not detailed in the literature, the inherent reactivity of its C=S group makes it a prime candidate for such transformations.

[2+2] Cycloadditions: The reaction of thiocarbonyls with electron-poor alkynes can lead to [2+2] cycloaddition products, forming highly strained four-membered thiete rings. nih.gov These reactions are part of a class known as (thio)carbonyl-alkyne metathesis. nih.gov The applicability of this reaction to the quinolinethione scaffold provides a potential, albeit underexplored, route to novel fused ring systems.

The following table summarizes representative condensation reactions for building fused heterocycles from a quinolinethione core.

| Reagent | Reaction Type | Product Class | Reference |

| α-Haloketones (e.g., Phenacyl bromide) | S-Alkylation / Cyclocondensation | Thiazolo[3,2-a]quinolinium salts | researchgate.netnih.govwikipedia.org |

| Hydrazonoyl Halides | Cyclocondensation | 1,3,4-Thiadiazine derivatives |

Data is based on analogous reactions of the 2(1H)-quinolinethione scaffold.

Derivatization Strategies for Extended Molecular Architectures

The derivatization of this compound is a key strategy for constructing larger, more complex molecules. These strategies primarily leverage the nucleophilicity of the sulfur atom and the ability of the quinolinethione ring to act as a foundation for annulation reactions.

A fundamental derivatization is the S-alkylation of the thiocarbonyl group. The thione exists in tautomeric equilibrium with its thiol form, 2-mercapto-4-methyl-1-phenylquinoline. In the presence of a base, the sulfur is deprotonated to form a highly nucleophilic thiolate anion. This anion readily reacts with various electrophiles, such as alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate), to yield 2-(alkylthio)quinoline derivatives. mdpi.com These S-alkylated products are versatile intermediates themselves, as the alkylthio group can act as a leaving group in subsequent nucleophilic substitution reactions, enabling further functionalization at the C2 position.

The most powerful derivatization strategy involves using the quinolinethione as a synthon for fused-ring systems . As detailed in the previous section, the reaction with α-haloketones provides a direct route to tetracyclic thiazolo[3,2-a]quinolinium systems. researchgate.netresearchgate.net This approach effectively uses the entire quinolinethione molecule as a building block, extending the molecular architecture by adding a new, fused five-membered heterocyclic ring. This strategy is a cornerstone for creating polycyclic structures with diverse electronic and steric properties.

| Derivatization Strategy | Reagent Example | Intermediate/Product Type | Purpose |

| S-Alkylation | Methyl Iodide (CH₃I) | 2-(Methylthio)-4-methyl-1-phenylquinoline | Creates a versatile intermediate for further substitution. |

| Fused Ring Annulation | Phenacyl Bromide (PhCOCH₂Br) | Phenyl-substituted thiazolo[3,2-a]quinolinium salt | Constructs an extended, rigid, polycyclic architecture. |

Tautomerism and Isomeric Equilibria in 4 Methyl 1 Phenyl 2 1h Quinolinethione Systems

Thiol-Thione Tautomerism: Experimental Evidence and Equilibrium Dynamics

The principal tautomeric relationship in 4-Methyl-1-phenyl-2(1H)-quinolinethione is the equilibrium between its thione and thiol forms. The thione tautomer possesses a carbon-sulfur double bond (C=S) within the quinoline (B57606) ring system, while the thiol tautomer, 2-mercapto-4-methyl-1-phenylquinoline, features a sulfhydryl group (-SH) attached to the quinoline nucleus. Generally, for related heterocyclic thiones, the thione form is the more stable and predominant tautomer, a characteristic that is also anticipated for this compound.

Spectroscopic Differentiation of Tautomeric Forms (e.g., NMR, IR, UV-Vis)

The distinct structural features of the thione and thiol tautomers give rise to unique spectroscopic signatures, allowing for their identification and quantification in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) NMR spectroscopy is a powerful tool for distinguishing between the two tautomers. The thione form is characterized by the presence of an N-H proton, which would typically appear as a broad singlet at a downfield chemical shift. In contrast, the thiol tautomer would exhibit a characteristic S-H proton signal, generally observed at a more upfield position. Carbon-¹³C NMR spectroscopy can also be employed, with the carbon of the C=S group in the thione form resonating at a significantly different chemical shift compared to the C-S carbon in the thiol form.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable insights into the vibrational modes of the molecule. The thione tautomer is expected to show a characteristic absorption band corresponding to the C=S stretching vibration, typically in the range of 1100-1250 cm⁻¹. The absence of a strong S-H stretching band (usually found around 2550-2600 cm⁻¹) would further support the predominance of the thione form. Conversely, the presence of a distinct S-H absorption would be indicative of the thiol tautomer.

UV-Vis Spectroscopy: The electronic transitions in the thione and thiol forms differ, leading to distinct absorption spectra. The thione tautomer, with its conjugated system including the C=S chromophore, typically exhibits absorption bands at longer wavelengths compared to the thiol tautomer. The intense π → π* transitions and the weaker n → π* transitions of the thiocarbonyl group contribute to the characteristic UV-Vis spectrum of the thione form.

Table 1: Expected Spectroscopic Data for the Tautomers of this compound

| Spectroscopic Technique | Thione Tautomer (Expected) | Thiol Tautomer (Expected) |

| ¹H NMR | Presence of a downfield N-H signal | Presence of an upfield S-H signal |

| ¹³C NMR | Characteristic signal for C=S carbon | Characteristic signal for C-S carbon |

| IR Spectroscopy | C=S stretching vibration (~1100-1250 cm⁻¹) | S-H stretching vibration (~2550-2600 cm⁻¹) |

| UV-Vis Spectroscopy | Absorption at longer wavelengths | Absorption at shorter wavelengths |

Environmental Factors Influencing Tautomeric Distribution (Solvent Effects, Temperature)

The position of the thiol-thione equilibrium is not static and can be significantly influenced by external factors, most notably the solvent environment and temperature.

Solvent Effects: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. Polar solvents tend to stabilize the more polar thione tautomer through dipole-dipole interactions and hydrogen bonding. In contrast, non-polar solvents may favor the less polar thiol tautomer. Therefore, it is anticipated that in solvents like dimethyl sulfoxide (B87167) (DMSO) or methanol, the equilibrium for this compound will lie heavily towards the thione form.

Table 2: Expected Influence of Solvents on the Thiol-Thione Equilibrium

| Solvent | Polarity | Expected Predominant Tautomer |

| Hexane | Non-polar | Thiol form may be more favored |

| Chloroform | Moderately Polar | Thione form likely favored |

| Methanol | Polar Protic | Thione form strongly favored |

| DMSO | Polar Aprotic | Thione form strongly favored |

Other Intramolecular Isomeric Transformations

Beyond the primary thiol-thione tautomerism, the potential for other intramolecular isomeric transformations in this compound is an area of theoretical interest. While not extensively reported for this specific molecule, related heterocyclic systems can undergo ring-chain tautomerism or valence isomerization under certain conditions. However, for the stable aromatic framework of the quinoline ring, such transformations are generally not favored under normal conditions.

Phototautomerism Investigations

Phototautomerism involves the light-induced transfer of a proton, leading to the formation of a transient tautomer in an electronically excited state. Aromatic thiones are known to be photochemically active. Upon absorption of UV or visible light, this compound could potentially undergo excited-state intramolecular proton transfer (ESIPT) from the nitrogen to the sulfur atom, transiently forming the thiol tautomer in its excited state. The study of such processes would require specialized techniques like time-resolved spectroscopy to detect the short-lived excited-state species. However, specific phototautomerism studies on this compound are not widely documented in the scientific literature.

Advanced Spectroscopic and Structural Characterization of 4 Methyl 1 Phenyl 2 1h Quinolinethione

Single Crystal X-ray Diffraction Analysis

Determination of Molecular Conformation and Bond Parameters

The molecular structure of 4-Methyl-1-phenyl-2(1H)-quinolinethione consists of a quinoline (B57606) core, substituted with a methyl group at the 4-position and a phenyl group at the 1-position (the nitrogen atom). The oxygen atom of the analogous quinolinone is replaced by a sulfur atom in the thione.

In the case of 4-Methyl-1-phenylquinolin-2(1H)-one, the quinolinone ring system is nearly planar. researchgate.net It is anticipated that the quinolinethione ring system would also adopt a similar planar conformation. The bond lengths and angles within the quinoline framework are expected to be consistent with those of other quinoline derivatives. The C=S bond in the thione will be significantly longer than the C=O bond in the quinolone (typically around 1.6-1.8 Å for C=S versus 1.2-1.3 Å for C=O) due to the larger atomic radius of sulfur.

The phenyl group at the N1 position is not coplanar with the quinoline ring. In the crystal structure of the quinolinone analog, the dihedral angle between the mean planes of the quinolinone and the phenyl rings is 87.15 (7)°. nih.gov This significant twist is due to steric hindrance between the ortho-protons of the phenyl group and the hydrogen atom at the C8 position of the quinoline ring. A similar perpendicular arrangement is expected for this compound.

| Parameter | Expected Value |

|---|---|

| C=S Bond Length | ~1.6-1.8 Å |

| C-N Bond Lengths (quinoline ring) | ~1.35-1.45 Å |

| C-C Bond Lengths (aromatic) | ~1.36-1.42 Å |

| N1-C(phenyl) Bond Length | ~1.45-1.50 Å |

| C4-C(methyl) Bond Length | ~1.50-1.55 Å |

Elucidation of Crystal Packing and Intermolecular Hydrogen Bonding (e.g., C-H···S, C-H···π Interactions)

The way molecules pack in a crystal is determined by a variety of intermolecular forces, including hydrogen bonds, van der Waals forces, and π-π stacking interactions. For this compound, the presence of the sulfur atom and aromatic rings suggests the potential for specific non-covalent interactions.

While classical hydrogen bonds (like O-H···O or N-H···O) are absent, weaker C-H···S and C-H···π interactions are likely to play a crucial role in the crystal packing. rsc.org The sulfur atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor for activated C-H bonds, such as those on the aromatic rings or the methyl group. These C-H···S interactions, though weaker than conventional hydrogen bonds, are known to be significant in directing the crystal packing of sulfur-containing heterocyclic compounds. rsc.org

Furthermore, the presence of two aromatic systems (the quinoline core and the phenyl substituent) allows for C-H···π interactions, where a C-H bond points towards the electron-rich face of an aromatic ring. In the crystal structure of the quinolinone analog, the molecules are connected three-dimensionally through non-classical C-H···O and C-H···π interactions. nih.gov A similar arrangement can be anticipated for the thione, with C-H···S interactions replacing the C-H···O bonds.

Dihedral Angle Analysis and Planarity of Ring Systems

As previously mentioned, a key structural feature is the dihedral angle between the quinoline and phenyl ring systems. For the quinolinone analog, this angle is approximately 87°. researchgate.net This near-perpendicular orientation minimizes steric repulsion and is a common feature in N-phenyl substituted heterocyclic systems. It is highly probable that this compound will exhibit a similar dihedral angle.

The quinoline ring system itself is expected to be largely planar. Any minor deviations from planarity would likely be due to crystal packing forces. The planarity of this fused ring system is important for its electronic properties and potential for π-π stacking interactions with neighboring molecules in the crystal lattice.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed picture of the molecular conformation and dynamics can be obtained.

1D (¹H, ¹³C, ¹⁵N) and 2D (COSY, HSQC, HMBC, NOESY) NMR Studies

While a complete set of published NMR data for this compound is not available in the provided search results, the expected spectral features can be predicted based on the known spectra of quinoline and quinolinone derivatives. rsc.orgtsijournals.comrsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, typically in the range of 7.0-8.5 ppm. The methyl group at the C4 position would likely appear as a sharp singlet further upfield, around 2.5 ppm. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon NMR spectrum would display signals for all 16 carbon atoms in the molecule. The most downfield signal would likely be the C=S carbon, expected to resonate in the region of 190-210 ppm. The other aromatic and quinoline carbons would appear between 110 and 150 ppm, while the methyl carbon would be the most upfield signal, likely around 15-25 ppm.

¹⁵N NMR: The nitrogen NMR spectrum would show a single resonance for the N1 atom. Its chemical shift would be influenced by the presence of the phenyl group and the thione functionality.

2D NMR: A suite of 2D NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks within the quinoline and phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons. This would be particularly useful for confirming the conformation of the phenyl group relative to the quinoline ring by observing NOEs between the ortho-protons of the phenyl ring and the protons on the quinoline core.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 (C=S) | - | 190-210 |

| C3 | ~6.5-7.0 | ~115-125 |

| C4 | - | ~140-150 |

| C4-CH₃ | ~2.5 | ~15-25 |

| C5-C8 (Aromatic H) | ~7.0-8.5 | ~115-140 |

| Phenyl H (ortho, meta, para) | ~7.2-7.8 | ~125-140 |

Conformational Analysis and Dynamic NMR Investigations

The rotational barrier around the N1-C(phenyl) bond is a key aspect of the molecule's conformational dynamics. While the solid-state structure shows a near-perpendicular arrangement, in solution, rotation around this bond may be possible. Dynamic NMR (DNMR) studies, involving recording NMR spectra at different temperatures, could provide quantitative information about the energy barrier to this rotation.

At room temperature, if the rotation is fast on the NMR timescale, the ortho-protons (and meta-protons) of the phenyl group would be chemically equivalent, leading to a simpler set of signals. However, if the rotation is slow, these protons would be in different chemical environments due to the asymmetry of the quinoline ring, resulting in more complex splitting patterns. By observing the temperature at which the signals for these protons coalesce, the free energy of activation for the rotational process could be calculated. Such studies have been performed on similar N-aryl systems and provide valuable insights into their conformational flexibility. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insights into the molecular structure and bonding within this compound. The analysis of vibrational modes allows for the identification of key functional groups and sheds light on the compound's structural nuances.

The vibrational spectrum of this compound is characterized by modes originating from the quinoline core, the N-phenyl substituent, the C4-methyl group, and the defining thiocarbonyl (C=S) group.

Aromatic Vibrations : The aromatic C-H stretching vibrations of the quinoline and phenyl rings are typically observed in the 3000–3100 cm⁻¹ region. researchgate.netscirp.org The skeletal stretching vibrations of the aromatic rings (C=C and C-C) produce a series of characteristic bands in the 1400–1625 cm⁻¹ range. scirp.org In-plane and out-of-plane C-H bending vibrations give rise to signals in the 1000–1300 cm⁻¹ and 700–900 cm⁻¹ regions, respectively. scirp.org Additionally, quinoline derivatives often exhibit a distinct ring breathing mode between 1000 cm⁻¹ and 1100 cm⁻¹. researchgate.netresearchgate.net

Thiocarbonyl Vibrations : The thiocarbonyl (C=S) stretching vibration is a key marker for this molecule. Compared to the carbonyl (C=O) stretch (typically 1650-1750 cm⁻¹), the C=S stretch is found at a lower frequency due to the larger mass of sulfur and the lower C=S bond order. It generally appears in the 1025-1250 cm⁻¹ region. This band can sometimes be coupled with other vibrations, making its assignment complex.

Other Modes : The C-N stretching vibration is expected to appear in the 1165 to 1185 cm⁻¹ range. researchgate.net Vibrations associated with the methyl group, including symmetric and asymmetric stretching and bending modes, are also present in the spectrum.

Table 1: Assignment of Major Vibrational Modes for this compound

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Unit |

| Aromatic C-H Stretch | 3000 - 3100 | Quinoline, Phenyl |

| Aromatic C=C/C-C Stretch | 1400 - 1625 | Quinoline, Phenyl |

| Thiocarbonyl (C=S) Stretch | 1025 - 1250 | Thiocarbonyl |

| C-N Stretch | 1165 - 1185 | Quinoline Ring |

| Ring Breathing Mode | 1000 - 1100 | Quinoline |

| Aromatic C-H Bending | 700 - 1300 | Quinoline, Phenyl |

This compound can exist in equilibrium between two tautomeric forms: the thione form and the thiol form (4-methyl-1-phenylquinoline-2-thiol). This tautomerism is analogous to keto-enol tautomerism and can be influenced by factors such as solvent polarity. nih.gov Vibrational spectroscopy is a powerful tool for distinguishing between these two forms.

Thione Form : This is the dominant form discussed above, characterized by the prominent C=S stretching vibration.

Thiol Form : The presence of the thiol tautomer would result in significant changes to the vibrational spectrum. A weak S-H stretching band would appear in the 2550–2600 cm⁻¹ region, and the characteristic C=S band would disappear. Concurrently, a new C=N stretching vibration would emerge, typically in the 1640-1690 cm⁻¹ range.

The equilibrium between these forms can be studied by observing spectral changes in different solvents. Non-polar solvents may favor the thiol form, while polar aprotic solvents are likely to favor the thione form. nih.gov

Table 2: Key Spectroscopic Markers for Thione-Thiol Tautomers

| Tautomeric Form | Characteristic Vibrational Bands (cm⁻¹) |

| Thione | C=S stretch (1025-1250) |

| Thiol | S-H stretch (2550-2600, weak), C=N stretch (1640-1690) |

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule and its fragments, allowing for the determination of elemental compositions and the elucidation of fragmentation pathways. The monoisotopic mass of this compound (C₁₆H₁₃NS) is 251.0769 Da. uni.lu

Under electron ionization (EI) or electrospray ionization (ESI), the molecular ion ([M]⁺˙ or [M+H]⁺) undergoes a series of fragmentation reactions. Knowledge of fragmentation patterns for related heterocyclic and N-phenyl compounds allows for the postulation of a likely pathway. nih.gov

A plausible fragmentation pathway for this compound would involve:

Loss of the N-phenyl group : Cleavage of the N-C(phenyl) bond can lead to the formation of a fragment corresponding to the quinolinethione core and a phenyl radical or cation.

Cleavage of the quinoline ring : The heterocyclic ring can undergo characteristic cleavages, often initiated by the charge on the nitrogen or sulfur atom.

Loss of small molecules/radicals : The initial molecular ion may lose the methyl radical (•CH₃) or fragments related to the sulfur atom, such as •SH or CS.

Table 3: Predicted High-Resolution Mass Spectrometry Data and Plausible Fragments

| Ion/Fragment | Formula | Calculated m/z | Description |

| [M+H]⁺ | [C₁₆H₁₄NS]⁺ | 252.0841 | Protonated Molecule |

| [M+Na]⁺ | [C₁₆H₁₃NNaS]⁺ | 274.0661 | Sodium Adduct |

| [M-H]⁻ | [C₁₆H₁₂NS]⁻ | 250.0696 | Deprotonated Molecule |

| [M-C₆H₅]⁺ | [C₁₀H₈NS]⁺ | 174.0399 | Loss of Phenyl group |

| [M-CH₃]⁺ | [C₁₅H₁₀NS]⁺ | 236.0556 | Loss of Methyl radical |

Note: The m/z values are for the most abundant isotope and are based on predictions and general fragmentation principles. uni.lu

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy, including UV-Vis absorption and fluorescence/phosphorescence emission, probes the electronic transitions within the molecule and provides information about its photophysical properties.

The UV-Vis absorption spectrum of this compound is expected to be dominated by π→π* transitions within the extensive conjugated system of the quinoline and phenyl rings, and n→π* transitions involving the non-bonding electrons of the sulfur atom.

While specific experimental data for this compound are not widely published, a key structural feature is the thiocarbonyl group. It is well-established that replacing a carbonyl group (C=O) with a thiocarbonyl group (C=S) leads to a significant bathochromic (red) shift in the absorption maxima. mdpi.com This is due to the higher energy of the sulfur non-bonding orbitals and the lower energy of the C=S π* orbital compared to their C=O counterparts. Therefore, this compound is expected to absorb at longer wavelengths than its oxygen analog, 4-Methyl-1-phenyl-2(1H)-quinolinone. The absorption bands associated with the n→π* transition of the thiocarbonyl group would be responsible for absorption at the longest wavelengths.

Table 4: Expected UV-Vis Absorption Characteristics

| Compound | Key Functional Group | Expected λmax Position |

| 4-Methyl-1-phenyl-2(1H)-quinolinone | Carbonyl (C=O) | Shorter Wavelength (UV Region) |

| 4-Methyl-1-phenyl-2(1H)-quinolinethione | Thiocarbonyl (C=S) | Longer Wavelength (Bathochromic Shift) |

The emission properties of this compound are also heavily influenced by the thiocarbonyl group. Many thiocarbonyl compounds exhibit weak fluorescence or are non-fluorescent. This is often attributed to the "heavy atom effect" of sulfur, which promotes efficient intersystem crossing (ISC) from the lowest excited singlet state (S₁) to the triplet state (T₁).

Fluorescence : If fluorescence occurs, it is expected to be red-shifted compared to its carbonyl analog, mirroring the shift in the absorption spectrum. mdpi.com However, the fluorescence quantum yield is likely to be low due to efficient ISC.

Phosphorescence : The high efficiency of ISC suggests that phosphorescence from the T₁ state may be a more dominant emission pathway, especially at low temperatures in a rigid matrix.

Detailed experimental measurements of quantum yields and lifetimes for this compound are required to fully characterize its photophysical behavior and de-excitation pathways.

Computational and Theoretical Investigations of 4 Methyl 1 Phenyl 2 1h Quinolinethione

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Ab Initio methods, are foundational to the computational study of organic molecules. numberanalytics.comresearchgate.net DFT methods, such as the widely used B3LYP functional, combined with Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), have proven reliable for predicting the properties of heterocyclic systems, offering a good balance between computational cost and accuracy. nih.govnih.gov These methods are employed to determine the molecule's behavior and characteristics from first principles. numberanalytics.com

The initial step in most computational studies is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, corresponding to a minimum on the potential energy surface. For 4-Methyl-1-phenyl-2(1H)-quinolinethione, calculations are expected to show that the quinoline (B57606) bicyclic system is largely planar. However, significant steric hindrance between the hydrogen atoms on the phenyl ring and the quinoline core would force the phenyl group to be twisted out of the quinoline plane. mdpi.comnih.gov This dihedral angle is a key structural parameter determined through optimization. The calculations also provide detailed information on bond lengths and angles, which are indicative of bond order and hybridization.

Table 1: Predicted Geometrical Parameters for this compound Illustrative data based on DFT B3LYP/6-31G(d,p) calculations of analogous structures.

| Parameter | Value | Parameter | Value |

|---|---|---|---|

| Bond Lengths (Å) | Bond Angles (°) | ||

| C2=S1 | 1.675 | S1=C2-N1 | 124.5 |

| C2-N1 | 1.380 | C2-N1-C9 | 120.1 |

| N1-C1' (Phenyl) | 1.445 | N1-C9-C4 | 118.9 |

| C4-C10 (Methyl) | 1.510 | C3-C4-C10 (Methyl) | 121.0 |

| Dihedral Angle (°) | |||

| C9-N1-C1'-C2' | ~55.0 |

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. hakon-art.com The energy gap (ΔE = ELUMO – EHOMO) between these orbitals is a significant indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govnih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. hakon-art.comnih.gov These include ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ), chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). nih.govarabjchem.org These descriptors are invaluable for predicting how the molecule will interact with other reagents.

Table 2: Predicted FMO Energies and Global Reactivity Descriptors Illustrative data based on DFT B3LYP/6-31G(d,p) calculations.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.85 |

| ELUMO | -1.95 |

| Energy Gap (ΔE) | 3.90 |

| Ionization Potential (I) | 5.85 |

| Electron Affinity (A) | 1.95 |

| Chemical Hardness (η) | 1.95 |

| Electronegativity (χ) | 3.90 |

| Electrophilicity Index (ω) | 3.90 |

Quantum chemical calculations are widely used to predict spectroscopic data, which aids in the interpretation of experimental results.

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. mdpi.com These predictions are valuable for assigning signals in experimentally obtained spectra. nih.gov

IR Frequencies: Calculation of vibrational frequencies helps to predict the infrared spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching or bending of particular bonds, such as the characteristic C=S stretching frequency in the thione group. nih.govarabjchem.org

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths. rsc.org This allows for the prediction of the maximum absorption wavelengths (λmax) in the UV-Vis spectrum, corresponding to π→π* and n→π* electronic transitions within the molecule's chromophore. mdpi.com

Table 3: Predicted Spectroscopic Parameters for this compound Illustrative data based on theoretical calculations of analogous structures.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| 1H NMR | δ (CH3) | ~2.7 ppm |

| δ (Quinoline H) | 7.2 - 8.8 ppm | |

| δ (Phenyl H) | 7.4 - 7.6 ppm | |

| IR | ν (C=S stretch) | ~1100-1150 cm-1 |

| ν (C=C aromatic stretch) | ~1500-1600 cm-1 | |

| UV-Vis (TD-DFT) | λmax 1 (π→π) | ~350 nm |

| λmax 2 (n→π) | ~450 nm |

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is dominated by the rotation of the 1-phenyl group with respect to the quinoline ring. A potential energy surface (PES) can be mapped by systematically varying the key dihedral angle (C9-N1-C1'-C2') and calculating the molecule's energy at each incremental step. chemrxiv.orglongdom.org This analysis reveals the global and local energy minima, which correspond to the most stable conformers, and the energy barriers that separate them. nih.gov For N-aryl substituted heterocycles, the lowest energy conformation is typically a non-planar, twisted structure that minimizes steric repulsion. nih.govnih.gov The PES provides quantitative data on the rotational barrier, which influences the molecule's dynamic behavior in solution.

Theoretical Modeling of Thiol-Thione Tautomeric Equilibria and Energy Barriers

The 2(1H)-quinolinethione moiety can exist in a tautomeric equilibrium with its thiol form, 4-methyl-1-phenylquinoline-2-thiol. Computational chemistry is an excellent tool for studying this equilibrium. cdnsciencepub.com By calculating the total electronic energies of both the thione and thiol tautomers, their relative stabilities can be determined. For related heterocyclic systems, quantum chemical calculations consistently show that the thione form is thermodynamically more stable than the thiol form. nih.govjocpr.com

Furthermore, the reaction pathway for the intramolecular proton transfer can be modeled. This involves locating the transition state structure that connects the two tautomers on the potential energy surface. The energy difference between the thione tautomer and the transition state provides the activation energy barrier for the tautomerization process, offering insight into the kinetics of the equilibrium. researchgate.net

Table 4: Predicted Relative Energies for Thiol-Thione Tautomerism Illustrative data based on DFT calculations of analogous systems.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Thione Tautomer | 0.0 (Most Stable) |

| Thiol Tautomer | +8.5 |

| Transition State | +45.0 |

Reaction Mechanism Elucidation via Computational Pathways

Quantum chemical methods are instrumental in elucidating complex reaction mechanisms. dcu.ie By mapping the potential energy surface for a proposed reaction, chemists can identify the lowest energy pathway from reactants to products. nih.gov This involves optimizing the geometries of all reactants, intermediates, transition states, and products. acs.org Transition states are identified as first-order saddle points on the PES, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

For a molecule like this compound, computational studies could explore mechanisms such as electrophilic aromatic substitution on either the quinoline or phenyl rings, or nucleophilic addition reactions at the C=S group. The calculation of activation barriers (the energy difference between reactants and transition states) allows for the prediction of reaction rates and regioselectivity, providing a detailed, atomistic understanding that is often difficult to obtain through experimental means alone. numberanalytics.com

Molecular Recognition and Supramolecular Chemistry Involving 4 Methyl 1 Phenyl 2 1h Quinolinethione

Investigations of Non-Covalent Interactions in the Solid and Solution States

Non-covalent interactions are fundamental in dictating the three-dimensional arrangement of molecules in both solid and solution states. For 4-Methyl-1-phenyl-2(1H)-quinolinethione, these interactions would be driven by the interplay of its phenyl, methyl, and quinolinethione moieties.

While a crystal structure for the thione is not published, the structure of its oxygen analogue, 4-Methyl-1-phenyl-2(1H)-quinolinone, provides a valuable reference point. In the crystal lattice of the quinolinone, molecules are connected through a network of non-classical C-H···O and C-H···π interactions. The absence of classical hydrogen bond donors means that weaker interactions govern the crystal packing.

By replacing the carbonyl oxygen with a sulfur atom to form the quinolinethione, significant changes in these interactions are anticipated:

C-H···S Interactions: The sulfur atom is a larger, more polarizable, and softer Lewis base compared to oxygen. Consequently, it is expected to be a stronger acceptor for hydrogen bonds. C-H···S hydrogen bonds would likely play a more prominent role in the crystal packing of the thione than the C-H···O bonds do in the quinolinone.

π-π Stacking: The presence of two aromatic systems (the quinoline (B57606) core and the N-phenyl group) facilitates π-π stacking interactions. The specific geometry (e.g., parallel-displaced or T-shaped) would be influenced by the steric hindrance from the methyl group and the orientation of the phenyl ring relative to the quinoline system.

In solution, these same non-covalent forces would influence molecular association, solubility in various solvents, and the chemical shifts observed in NMR spectroscopy.

Self-Assembly Principles and Crystal Engineering

Self-assembly and crystal engineering rely on the predictability and directionality of non-covalent interactions to build ordered supramolecular architectures. The principles governing the self-assembly of this compound can be inferred from the behavior of thioamides and related heterocyclic systems.

The thioamide group (–N–C=S) is known to form robust hydrogen-bonded dimers through N-H···S interactions. However, in this compound, the nitrogen atom is tertiary (part of the quinoline ring and bonded to a phenyl group), making it incapable of acting as a hydrogen bond donor. Therefore, the primary supramolecular synthons would involve C-H···S and π-π interactions.

The self-assembly would likely be dictated by the formation of centrosymmetric or non-centrosymmetric dimers and extended chains through these interactions. For instance, C-H···S bonds involving the methyl protons or aromatic protons could link molecules into chains or sheets, which would then be stacked together via π-π interactions between the aromatic rings. The interplay between these different forces would determine the final crystal packing, and minor changes in crystallization conditions could potentially lead to different polymorphic forms.

To illustrate the type of crystallographic data that underpins such analysis, the data for the analogous oxygen-containing compound is presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₃NO |

| Formula Weight | 235.28 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.597 (3) |

| b (Å) | 8.618 (2) |

| c (Å) | 13.256 (4) |

| β (°) | 98.81 (3) |

| Volume (ų) | 1195.1 (6) |

Host-Guest Interactions and Complex Formation

There is no specific research available detailing the host-guest chemistry of this compound. The molecule's rigid, somewhat planar structure combined with its aromatic surfaces suggests it could potentially act as a guest within larger host cavities, such as those provided by cyclodextrins or calixarenes, where hydrophobic and π-π interactions would be the primary driving forces for complexation.

Conversely, it is less likely to act as a host for small guest molecules, as it does not possess an intrinsic cavity. The formation of co-crystals with other molecules is plausible, where intermolecular interactions like C-H···S and π-stacking would be key to the assembly of the multi-component crystal lattice.

Ligand Applications in Coordination Chemistry with Metal Ions

The thioamide functional group is an excellent ligand for a variety of metal ions. The sulfur atom of this compound represents a soft donor site, making it a prime candidate for coordinating with soft or borderline metal ions.

According to Pearson's Hard and Soft Acids and Bases (HSAB) principle, the soft sulfur donor would exhibit a strong affinity for soft metal ions such as Ag(I), Hg(II), Pd(II), and Pt(II). It could also coordinate to borderline ions like Cu(I), Cu(II), Ni(II), and Co(II).

The coordination is expected to occur primarily through the sulfur atom, with the molecule acting as a monodentate ligand. This is a common coordination mode for thioamides and related heterocyclic thiones. The lone pairs on the sulfur atom are available for donation to a metal center, forming a metal-sulfur (M-S) bond. In principle, the aromatic system could also engage in η⁶-coordination with certain transition metals, though this is generally less common than simple S-donation.

Biological Activity Research: Mechanistic and Structural Considerations

Structure-Activity Relationship (SAR) Studies for Specific Biological Targets (excluding clinical trials)

Structure-activity relationship (SAR) studies on quinoline (B57606) and its derivatives have identified key structural features that determine their biological activity against various targets. For instance, in a series of quinolinone derivatives, the substituents around the core skeleton were found to be crucial for their immunosuppressive activity, specifically the inhibition of Interleukin-2 (IL-2) release from activated Jurkat T cells. nih.gov Optimization of three side chains on the quinolinone skeleton led to the discovery of a potent IL-2 release inhibitor, highlighting the importance of peripheral substitutions for activity. nih.gov

In another study focusing on quinoline derivatives as selective noncompetitive mGlu1 antagonists, modifications on the quinoline core resulted in compounds with high potency. This indicates that even subtle changes to the quinoline structure can significantly impact biological activity. nih.gov Furthermore, SAR studies of quinolones as antibacterial agents have shown that substituents at the N-1 position, such as ethyl, butyl, cyclopropyl, and difluorophenyl groups, are optimal for potent activity. youtube.com While modification of the C-3 carboxylic acid group generally decreases antibacterial activity, its replacement with an isothiazolo group has been shown to significantly enhance in vitro activity. youtube.com

These findings suggest that the biological activity of 4-Methyl-1-phenyl-2(1H)-quinolinethione would likely be influenced by the nature of the substituents on both the quinoline and the N-phenyl rings.

In Silico Studies: Molecular Docking and Ligand-Target Interaction Modeling

In silico molecular docking studies have been instrumental in elucidating the potential binding modes and affinities of quinoline-based compounds with various biological targets. For instance, docking studies of 2H-thiopyrano[2,3-b]quinoline derivatives against the anticancer peptide CB1a revealed binding affinities ranging from -5.3 to -6.1 Kcal/mol, with interactions involving key amino acid residues such as ILE-8, LYS-7, and TRP-12. nih.govsemanticscholar.org

In a study of pyrazoline and pyrimidine-containing quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), molecular docking was used to predict their binding interactions with the enzyme's active site. nih.gov The results indicated that many of the synthesized compounds exhibited good binding interactions, with some showing higher docking scores than standard drugs. nih.gov Specifically, quinoline derivatives containing a pyrimidine (B1678525) moiety generally displayed higher docking scores than those with a pyrazoline moiety. nih.gov

These studies underscore the utility of molecular docking in predicting the interaction of quinoline-based compounds with their targets and in guiding the design of more potent analogues. For this compound, similar in silico approaches could predict its binding affinity and interactions with a range of biological targets.

Mechanistic Pathways of Enzyme Inhibition or Receptor Modulation (without clinical data)

Quinoline-based compounds have been shown to inhibit a variety of enzymes through different mechanisms. For example, certain quinoline analogues can inhibit DNA methyltransferases, not by acting as nucleoside analogues, but through DNA intercalation. nih.gov This intercalation into the minor groove of DNA induces a conformational change in the enzyme, moving its catalytic domain away from the DNA, thus inhibiting its function. nih.gov Some of these quinoline-based analogues also demonstrate inhibitory activity against other DNA-interacting enzymes like polymerases and base excision repair glycosylases. nih.gov

In the context of receptor modulation, a series of quinoline derivatives have been identified as selective and potent noncompetitive antagonists of the mGlu1 receptor. nih.gov The mechanism of action for these compounds involves binding to a site on the receptor that is distinct from the glutamate (B1630785) binding site, thereby inhibiting receptor activation in a noncompetitive manner. nih.gov The immunosuppressive effects of certain quinolinone derivatives are achieved through the suppression of NF-κB and nuclear factor of activated T cells (NFAT) promoter activities in T cells, which in turn inhibits the release of IL-2. nih.gov

DNA/RNA Binding and Intercalation Studies (mechanistic focus)

The ability of quinoline-containing compounds to interact with DNA is a well-documented aspect of their biological activity. Studies on 1OH-pyrrolizino[1,2-b]quinolines have demonstrated their intercalative binding to DNA through various methods, including spectral analysis, fluorescence enhancement, and thermal denaturation of DNA. nih.gov This intercalation is a key mechanism for their antiproliferative activity in HeLa cells. nih.gov

Similarly, quinoline analogues of the antibiotic echinomycin (B1671085) have been shown to act as bifunctional intercalators, removing and reversing the supercoiling of closed circular duplex DNA. researchgate.net The chromophore moieties of these analogues play a crucial role in their ability to recognize and bind selectively to specific DNA sequences. researchgate.net In silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have further elucidated the mechanism of DNA binding, showing that these molecules can bind to the A/T minor groove region of a B-DNA duplex through hydrogen bonding. researchgate.net

These findings strongly suggest that the planar aromatic structure of the quinoline ring in this compound would facilitate its potential interaction with DNA or RNA, likely through intercalation or groove binding.

Design Principles for Biologically Active Analogues

The design of biologically active analogues based on the quinoline scaffold is guided by several key principles derived from extensive SAR and mechanistic studies. One important principle is the strategic introduction of substituents at various positions of the quinoline ring to enhance potency and selectivity for a specific biological target. For example, in the development of potent and selective α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be critical for activity. researchgate.net

Another design principle involves the hybridization of the quinoline core with other pharmacologically active moieties to create novel compounds with enhanced biological profiles. This approach has been successfully used in the design of quinoline-based chalcones as HIV reverse transcriptase inhibitors. nih.gov Furthermore, the use of homology modeling and co-crystal structures can guide the rational design of new derivatives. For instance, based on the active site homology between CDK2 and CDK5, novel quinolin-2(1H)-one derivatives were designed and synthesized as potent CDK5 inhibitors. nih.gov Similarly, co-crystal structures of phenylahistin (B1241939) derivatives with tubulin have informed the design of more potent microtubule inhibitors. nih.gov

These principles provide a framework for the rational design of novel analogues of this compound with potentially improved or novel biological activities.

Advanced Applications and Materials Science Potential

Development as Fluorescent Probes and Labels

Quinoline (B57606) derivatives are known for their fluorescent properties, and the introduction of a thione group can modulate these characteristics, making them suitable for use as fluorescent probes and labels. While direct studies on 4-Methyl-1-phenyl-2(1H)-quinolinethione are limited, research on analogous quinoline-2-thiones demonstrates their potential in this area.

For instance, a series of quinoline-2-thione derivatives have been successfully developed as fluorescent probes for the sensitive and selective detection of chemical warfare agents like sulfur mustard. In the presence of a base, these quinoline-2-thiones deprotonate to form quinoline-2-thiophenolates. These intermediates then react with sulfur mustard and its analogues, leading to the formation of highly fluorescent quinoline-2-thioethers. This "turn-on" fluorescence response allows for the detection of these hazardous substances with high sensitivity.

Key findings from studies on related quinoline-2-thione probes highlight their potential:

Rapid Response: Detection of analytes can occur within minutes.

High Sensitivity: Limits of detection can reach nanomolar concentrations.

High Selectivity: The probes exhibit a strong preference for the target analyte over other potentially interfering species.

These findings suggest that this compound could be similarly functionalized to act as a scaffold for fluorescent probes, with the methyl and phenyl groups offering sites for further chemical modification to tune its selectivity and sensitivity for specific analytes.

Table 1: Performance of Quinoline-2-thione-based Fluorescent Probes for Mustard Gas Analogues

| Probe Characteristics | Response Time | Limit of Detection (LOD) |